molecular formula C15H13NO3 B5820729 phenyl N-(3-acetylphenyl)carbamate

phenyl N-(3-acetylphenyl)carbamate

Cat. No.: B5820729
M. Wt: 255.27 g/mol
InChI Key: VVPGDYGBBPJWFP-UHFFFAOYSA-N
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Description

Historical Development and Broad Utility of Carbamate (B1207046) Scaffolds in Chemical Science

The history of carbamates is rooted in the study of natural products. The Calabar bean, for instance, used in West African tribal practices, was found in the 19th century to contain the carbamate alkaloid physostigmine. mhmedical.com This discovery was a precursor to the medicinal application of carbamates, with physostigmine being used to treat glaucoma as early as 1877. mhmedical.com The synthetic exploration of carbamates began in earnest in the 1930s, leading to the development of carbamate pesticides, which were initially marketed as fungicides. mhmedical.com

Traditional synthesis methodologies often involved hazardous reagents like phosgene (B1210022) and isocyanates or relied on classical name reactions. researchgate.net Modern synthetic chemistry has since evolved to include safer and more efficient methods for creating the carbamate bond.

Table 1: Key Milestones in Carbamate Chemistry

Period/Year Development Significance
1864 Isolation of physostigmine from the Calabar bean. mhmedical.com First identification of a naturally occurring and biologically active carbamate.
1877 First medicinal use of physostigmine. mhmedical.com Established the therapeutic potential of the carbamate class of compounds.
1930s Synthesis of aliphatic esters of carbamic acid. mhmedical.com Led to the development and introduction of the first carbamate pesticides.
Mid-20th Century Development of Hofmann and Curtius rearrangements. nih.govacs.orgresearchgate.net Provided classical synthetic routes to carbamates from amides and acyl azides.
Late 20th Century Carbamates (Boc, Cbz) become essential protecting groups. nih.govacs.org Revolutionized peptide synthesis and complex molecule construction.

The utility of the carbamate scaffold is exceptionally broad. In medicinal chemistry, the carbamate group is a key structural motif in numerous approved drugs due to its high chemical and proteolytic stability. researchgate.netnih.govacs.orgbohrium.com It often serves as a bioisosteric replacement for the amide bond in peptidomimetics, enhancing metabolic stability and cell membrane permeability. nih.govacs.org Beyond pharmaceuticals, carbamates are widely used in agriculture as pesticides, herbicides, and fungicides. acs.orgresearchgate.net In organic synthesis, they are indispensable as protecting groups for amines, with examples like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being fundamental to the field. nih.govacs.org They also serve as starting materials and intermediates in the chemical and paint industries. acs.org

Structural Features and Chemical Reactivity Profile of Phenyl Carbamate Derivatives

Phenyl carbamate derivatives, including phenyl N-(3-acetylphenyl)carbamate, possess distinct structural and electronic properties that govern their reactivity. The core carbamate group is flanked by a phenoxy group (phenyl-O-) and an N-aryl group (N-(3-acetylphenyl)).

Structurally, the carbamate functional group is characterized by a planar arrangement due to resonance between the nitrogen lone pair and the carbonyl group. researchgate.net However, the attached phenyl rings are typically not coplanar with this central group. For instance, in the crystal structure of a similar compound, phenyl N-(3,5-dimethylphenyl)carbamate, the two aromatic rings are significantly twisted relative to the carbamate plane and to each other. nih.gov This non-planar conformation is a common feature and influences the molecule's packing in the solid state and its interaction with biological targets. In the solid state, the N-H group of the carbamate can act as a hydrogen-bond donor, while the carbonyl oxygen acts as an acceptor, leading to the formation of stable intermolecular hydrogen-bonded networks. nih.gov

Table 2: Structural and Reactivity Characteristics of Phenyl Carbamates

Feature Description
Core Structure Contains a central -O-CO-NH- linkage. Characterized as an "amide-ester" hybrid. researchgate.net
Geometry The carbamate group itself is generally planar, but the attached aryl rings are often twisted out of this plane. nih.gov
Hydrogen Bonding The N-H proton acts as a hydrogen-bond donor and the carbonyl oxygen as an acceptor. nih.gov
Reactivity Reactivity is centered on the carbonyl carbon, which is susceptible to nucleophilic attack.
Hydrolysis (Primary N-H) Phenylcarbamates derived from primary amines (containing an N-H bond) can react via an E1cb-type mechanism, involving deprotonation of the nitrogen followed by elimination to form an isocyanate intermediate. acs.orgnih.gov

| Hydrolysis (Secondary N) | N,N-disubstituted carbamates lack an acidic proton on the nitrogen and typically hydrolyze under more drastic conditions via a BAc2 (base-catalyzed acyl substitution) mechanism. acs.orgnih.gov |

The chemical reactivity of phenyl carbamates is dominated by the electrophilicity of the carbonyl carbon. The phenoxy group is a relatively good leaving group, making these compounds susceptible to nucleophilic attack and hydrolysis. The mechanism of this reaction depends on the substitution at the nitrogen atom. nih.gov

For phenyl carbamates with a proton on the nitrogen, such as this compound, basic hydrolysis can proceed through an elimination-addition mechanism (E1cb). acs.orgnih.gov This pathway involves the initial deprotonation of the carbamate N-H, followed by the expulsion of the phenoxide leaving group to form a highly reactive isocyanate intermediate. This isocyanate is then rapidly trapped by a nucleophile, such as water or an amine. nih.gov This reactivity makes phenyl carbamates useful precursors for the synthesis of ureas and other derivatives. acs.org

Current Research Landscape and Future Directions for this compound

The specific compound this compound is not extensively documented in dedicated research articles. Its existence and basic properties can be inferred from chemical databases and from studies on analogous compounds like its positional isomer, phenyl N-(4-acetylphenyl)carbamate. uni.lu

Synthesis: The synthesis of this compound would likely follow established methods for carbamate formation. A common and direct approach involves the reaction of 3-aminoacetophenone with phenyl chloroformate in the presence of a base or in an appropriate solvent like ether. prepchem.com This is a nucleophilic acyl substitution reaction where the amino group of 3-aminoacetophenone attacks the carbonyl carbon of phenyl chloroformate, leading to the displacement of the chloride ion and formation of the carbamate.

Current Research and Future Directions: While direct studies on this compound are sparse, the research landscape for the broader class of N-aryl carbamates is active. mdpi.com Research often focuses on their potential as bioactive molecules, leveraging the carbamate core as a stable scaffold for presenting various functional groups to biological targets. nih.govbohrium.com

Future research on this compound could explore several avenues:

Medicinal Chemistry: Given that the carbamate scaffold is a known inhibitor of various enzymes, this compound could be screened for activity against targets like acetylcholinesterase, fatty acid amide hydrolase (FAAH), or other hydrolases. nih.gov The 3-acetylphenyl moiety provides specific steric and electronic features that could be tuned for selective binding.

Materials Science: The ability of carbamates to form strong hydrogen bonds makes them interesting building blocks for crystal engineering and the development of supramolecular materials. nih.gov The specific substitution pattern of this molecule could lead to novel solid-state architectures.

Synthetic Intermediates: As discussed, phenyl carbamates can serve as precursors to isocyanates under basic conditions. acs.orgnih.gov Therefore, this compound could be a useful intermediate for the synthesis of unsymmetrical ureas or other derivatives bearing the 3-acetylphenyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-(3-acetylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-11(17)12-6-5-7-13(10-12)16-15(18)19-14-8-3-2-4-9-14/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPGDYGBBPJWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Phenyl N 3 Acetylphenyl Carbamate

Strategic Retrosynthetic Analysis of the Phenyl N-(3-acetylphenyl)carbamate Moiety

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. The most logical disconnection for this compound is at the carbamate (B1207046) linkage, which can be cleaved in two primary ways, revealing key precursors.

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthesis of this compound

This image is a placeholder representing a chemical scheme.

> The primary retrosynthetic disconnection of the carbamate C-N bond points to 3-aminoacetophenone and a phenyl-based carbonyl source as the key synthons. A C-O bond cleavage points to phenol (B47542) and an isocyanate derivative.

Disconnection A (C-N Bond): This is the most common and direct approach. Cleavage of the nitrogen-carbonyl carbon bond leads back to 3-aminoacetophenone and a phenyl-based electrophilic carbonyl equivalent. The most practical synthon for this is phenyl chloroformate . This route is strategically simple, connecting two commercially available building blocks.

Disconnection B (C-O Bond): Alternatively, cleavage of the oxygen-carbonyl carbon bond suggests phenol and an activated form of the aniline (B41778) portion, specifically 3-acetylphenyl isocyanate . This isocyanate intermediate itself requires a separate synthetic step, often from a corresponding carboxylic acid derivative via rearrangements like the Curtius or Hofmann rearrangement. wikipedia.orgnih.gov

This analysis reveals that the synthesis can be approached convergently, by preparing the two key fragments and coupling them in a final step.

Direct and Convergent Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic methodologies can be employed to construct the target molecule. These range from well-established classical reactions to more modern, efficient catalytic processes.

Traditional methods for carbamate formation are robust and widely documented, primarily involving the reaction of amines with chloroformates or the trapping of isocyanate intermediates. researchgate.net

Reaction of 3-Aminoacetophenone with Phenyl Chloroformate: This is the most straightforward synthesis. 3-Aminoacetophenone is reacted with phenyl chloroformate in the presence of a base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide) to neutralize the HCl byproduct. prepchem.comgoogle.com The reaction is typically performed in an inert solvent like ether, dichloromethane, or a two-phase system. wikipedia.orggoogle.com This method is often high-yielding and proceeds under mild conditions.

Isocyanate-Based Routes (via Curtius Rearrangement): The Curtius rearrangement provides a pathway to generate an isocyanate from a carboxylic acid. wikipedia.orgnih.gov In this context, 3-acetylbenzoic acid would first be converted to its corresponding acyl chloride, and then to an acyl azide (B81097). Thermal decomposition of the acyl azide induces the rearrangement, losing nitrogen gas to form 3-acetylphenyl isocyanate. wikipedia.orglibretexts.org This highly reactive isocyanate is then trapped in situ by the addition of phenol to yield the final carbamate product. While multi-step, this method avoids the direct use of phosgene (B1210022) derivatives and is valuable for creating diverse carbamates by varying the nucleophile (in this case, phenol). nih.gov

Table 1: Comparison of Classical Synthetic Routes

RouteStarting MaterialsKey IntermediateAdvantagesDisadvantages
Chloroformate 3-Aminoacetophenone, Phenyl ChloroformateNoneDirect, one-step, high yieldUses a phosgene derivative
Curtius Rearrangement 3-Acetylbenzoic Acid, Phenol3-Acetylphenyl IsocyanateAvoids direct handling of chloroformatesMulti-step, involves potentially unstable acyl azide intermediate orgsyn.org

Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods.

Palladium-Catalyzed N-Arylation: Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming C-N bonds. benthamdirect.com A relevant approach involves the coupling of an aryl halide or triflate (e.g., 3-bromoacetophenone or 3-acetylphenyl triflate) with a carbamate source. More directly, palladium can catalyze the reaction of an aryl halide with sodium cyanate (B1221674) to generate an isocyanate intermediate in situ, which is then trapped by an alcohol or phenol. organic-chemistry.orgacs.orgmit.edu This avoids the isolation of the isocyanate and offers a broad substrate scope.

Carbon Dioxide as a C1 Source: In a push for green chemistry, carbon dioxide (CO2) has been explored as a non-toxic, renewable C1 building block for carbamate synthesis. psu.edursc.org One approach involves the dehydrative coupling of an amine (3-aminoacetophenone), an alcohol (phenol), and CO2, often driven by a catalyst and requiring conditions to remove water. nih.gov Another method is a three-component coupling of an amine, CO2, and an alkylating or arylating agent. organic-chemistry.org These methods are environmentally benign but may require optimization of catalysts and reaction conditions to achieve high efficiency. psu.edu

Derivatization and Analogue Synthesis Strategies

The this compound core contains multiple sites amenable to chemical modification, allowing for the synthesis of a diverse library of analogues for various applications, such as structure-activity relationship (SAR) studies. nih.govresearchgate.net

The functional groups present on the aromatic rings dictate the regioselectivity of further transformations, such as electrophilic aromatic substitution.

On the 3-Acetylphenyl Ring: The acetyl group is an electron-withdrawing, meta-directing group. The N-carbamate group is an electron-donating, ortho, para-directing group. Their combined influence directs incoming electrophiles primarily to the C4 and C6 positions (ortho to the carbamate and meta to the acetyl group). The C2 position is also activated by the carbamate group but is more sterically hindered.

On the Phenyl Ring: The phenoxy-carbonyl group is weakly deactivating and ortho, para-directing. Therefore, electrophilic substitution would likely occur at the para-position (C4') due to less steric hindrance.

At the Acetyl Group: The ketone itself can be a site for derivatization. For example, it can be reduced to a secondary alcohol, converted to an oxime, or undergo alpha-halogenation under specific conditions.

SAR studies involve systematically modifying a molecule's structure to determine which parts are essential for its activity. nih.govrsc.org For this compound, analogues can be designed by altering three main components: the acetylphenyl ring, the carbamate linker, and the terminal phenyl ring.

Table 2: Proposed Structural Analogues for SAR Studies

Modification AreaType of ChangeRationaleExample Analogue Name
Acetylphenyl Ring Positional IsomerismInvestigate the importance of the substitution pattern.Phenyl N-(2-acetylphenyl)carbamate, Phenyl N-(4-acetylphenyl)carbamate
Acetyl Group ReplacementProbe the role of the keto group's electronic and steric properties.Phenyl N-(3-propionylphenyl)carbamate, Phenyl N-(3-cyanophenyl)carbamate
Ring SubstitutionEvaluate the effect of additional substituents on activity.Phenyl N-(3-acetyl-4-chlorophenyl)carbamate
Carbamate Linker N-AlkylationDetermine the necessity of the N-H proton for hydrogen bonding.Phenyl N-methyl-N-(3-acetylphenyl)carbamate
Thio- or Ureido-LinkerAssess the impact of replacing the carbamate oxygen or nitrogen.Phenyl N-(3-acetylphenyl)thiocarbamate, N-(3-acetylphenyl)-N'-phenylurea
Terminal Phenyl Ring SubstitutionExplore electronic and steric effects on this part of the molecule.(4-Chlorophenyl) N-(3-acetylphenyl)carbamate, (4-Methoxyphenyl) N-(3-acetylphenyl)carbamate

By synthesizing these and other related analogues, researchers can systematically probe the chemical and physical properties required for a desired function, guiding the development of molecules with optimized characteristics.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For phenyl N-(3-acetylphenyl)carbamate, these methods can elucidate its electronic structure, reactivity, and conformational preferences.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for predicting the reactivity and properties of molecules like this compound.

Calculations using DFT, for instance with the B3LYP functional, can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For aromatic carbamates, the distribution of these frontier orbitals can indicate the most probable sites for electrophilic and nucleophilic attack.

In a study on p-pyridyl oxime carbamates, DFT calculations with the B3PW91 functional were employed to investigate their structures, properties, and photochemical behavior in aqueous solution. beilstein-journals.org This approach could similarly be applied to this compound to predict its degradation pathways and reactive sites. beilstein-journals.org Furthermore, DFT methods have been used to calculate the IR, 1H, and 13C NMR spectra of carbamate (B1207046) derivatives, which can be compared with experimental data for structural validation. cuni.cz

Table 1: Predicted Molecular Properties of this compound and Related Carbamates

CompoundMethodPredicted PropertyValue
Ethyl Benzyl CarbamatesDFT/B3LYPAtomic ChargesVaries
Ethyl Benzyl CarbamatesDFT/B3LYPMolecular VolumeVaries
Ethyl Benzyl CarbamatesHF/6-31+G(d)Bond LengthsAverage Error: 1.14%

This table is illustrative and based on data for related compounds. Specific calculations for this compound would be required for precise values.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. The carbamate linkage in this compound allows for rotational freedom, leading to various possible conformations.

Mapping the conformational energy landscape can identify the most stable, low-energy conformers. This is crucial as the bioactive conformation that binds to a biological target may not be the global minimum energy structure. Computational methods, such as relaxed potential energy surface (PES) scans using DFT, can be employed to explore the rotational barriers around key dihedral angles and identify stable conformers. beilstein-journals.org Studies on other carbamates have shown that the orientation of the phenyl rings relative to the carbamate plane is a key conformational feature. rsc.orgrsc.org

Molecular Docking and Dynamics Simulations in Biological Systems

Molecular modeling techniques like docking and molecular dynamics (MD) simulations are instrumental in studying how a ligand such as this compound might interact with a biological target at an atomic level. Carbamates are a well-established class of inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and cholinesterases (AChE and BChE). nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies could be performed against the active sites of enzymes like FAAH or AChE to predict its binding mode and affinity.

For instance, in studies of other carbamate inhibitors, docking has been used to understand their interactions with the catalytic residues and peripheral anionic sites of these enzymes. nih.govresearchgate.netheraldopenaccess.us These studies often reveal key hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to the binding affinity. The acetyl group on the phenyl ring of the title compound could potentially form specific interactions within the enzyme's active site, which could be explored through docking.

Table 2: Example of Docking Results for a Carbamate Inhibitor with Acetylcholinesterase

CompoundTarget EnzymeKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
Salicylanilide N,N-disubstituted (thio)carbamateAcetylcholinesteraseTyr72, Tyr124, Trp286, Tyr337, Tyr341Not specified
Salicylanilide N,N-disubstituted (thio)carbamateButyrylcholinesteraseTrp82, Trp231, Tyr332Not specified

This table is based on findings for related carbamate compounds and illustrates the type of data that can be generated. nih.gov

While docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations can offer insights into the dynamic behavior and stability of this complex over time. An MD simulation of this compound bound to a target protein would allow for the assessment of the stability of the binding pose predicted by docking.

MD simulations can reveal how the ligand and protein adapt to each other, the role of water molecules in the binding site, and the fluctuations of the complex. nih.govresearchgate.net Such simulations have been used to validate the binding affinity of potential inhibitors and to understand the structural basis of their inhibitory activity. nih.govresearchgate.net For example, a 200 ns MD simulation was used to examine the stability of a protein-ligand complex in a study of potential therapeutics against Trypanosoma cruzi. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a class of compounds like phenyl carbamates, a QSAR model could be developed to predict the inhibitory potency of new analogs.

To build a QSAR model for this compound and its derivatives, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These can include electronic, steric, and hydrophobic parameters.

Statistical methods are then used to create a correlation between these descriptors and the biological activity. For example, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been successfully applied to carbamate-based FAAH inhibitors. researchgate.netcore.ac.uk These models can provide valuable insights into the structural features that are important for activity and guide the design of more potent compounds. researchgate.netcore.ac.uk Studies have also shown strong correlations between the electron-withdrawing properties of substituents on the O-phenyl ring of carbamates and their inhibitory strength against serine hydrolases. acs.org

In Vitro and Pre Clinical Biochemical and Pharmacological Investigations

Enzyme Inhibition Kinetics and Mechanistic Studies

The carbamate (B1207046) functional group is a well-established pharmacophore known for its ability to inhibit cholinesterases. While direct experimental data on the enzyme inhibition kinetics of phenyl N-(3-acetylphenyl)carbamate is not extensively available in public literature, the inhibitory potential and mechanism can be inferred from studies on structurally related phenyl carbamates.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies

Phenyl carbamates are recognized as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the hydrolysis of the neurotransmitter acetylcholine. The inhibitory activity of these compounds is attributed to the carbamoylation of a serine residue within the active site of the cholinesterase enzymes. This process involves the formation of a transient tetrahedral intermediate, which then collapses to a stable carbamoylated enzyme complex. nih.gov The slow rate of decarbamoylation results in the inhibition of the enzyme's catalytic activity. nih.gov

The inhibitory potency of carbamates, often expressed as the half-maximal inhibitory concentration (IC50), is influenced by the nature of the substituents on both the phenyl ring and the carbamate nitrogen. For instance, a series of O-substituted N-2-phenylcyclopropylcarbamates demonstrated moderate inhibition of AChE with IC50 values in the range of 54.8–94.4 μM and more potent inhibition of BChE with IC50 values reaching as low as 5.8 μM. nih.gov Another study on O-aromatic N,N-disubstituted carbamates and thiocarbamates reported IC50 values for AChE inhibition ranging from 38.98 µM to 89.74 µM. nih.gov

Based on these findings, it is plausible that this compound would exhibit inhibitory activity against both AChE and BChE. The presence of the acetyl group on the phenyl ring is expected to influence the electronic and steric properties of the molecule, thereby modulating its binding affinity and inhibitory potency.

Illustrative Inhibitory Activities of Related Carbamate Compounds

CompoundTarget EnzymeIC50 (µM)Reference
O-substituted N-2-phenylcyclopropylcarbamate derivativeAChE54.8 - 94.4 nih.gov
O-substituted N-2-phenylcyclopropylcarbamate derivativeBChEup to 5.8 nih.gov
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98 nih.gov
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60 nih.gov

Inhibition of Other Hydrolases and Receptor Modulatory Effects

The pharmacological profile of carbamates is not limited to cholinesterase inhibition. Some carbamate derivatives have been investigated for their effects on other enzymes and receptors. For example, the carbamate insecticide carbaryl (B1668338) has been shown to inhibit hepatic monooxygenases, such as ethylmorphine N-demethylase, in vitro. nih.gov However, this effect was not observed in vivo, likely due to rapid metabolism. nih.gov

While specific studies on the interaction of this compound with other hydrolases or receptors are not available, the structural motifs present in the molecule suggest potential for broader biological activity. The N-phenylcarbamate moiety is a versatile scaffold that can be tailored to interact with various biological targets. For instance, certain carbamate-containing compounds have been designed to act as positive allosteric modulators of the GABAB receptor.

Reversibility and Irreversibility of Enzyme Inhibition

The inhibition of cholinesterases by carbamates is generally considered to be pseudo-irreversible. nih.gov Unlike organophosphates which form a highly stable, essentially irreversible bond with the enzyme, the carbamoylated enzyme formed by carbamates can undergo slow hydrolysis, leading to the regeneration of the active enzyme. The rate of this decarbamoylation varies depending on the specific carbamate structure. This pseudo-irreversible nature results in a prolonged duration of action compared to readily reversible inhibitors. nih.gov

Receptor Binding Assays and Ligand-Target Engagement in Cell-Free Systems

Specific receptor binding assays for this compound are not documented in the available literature. However, the general approach for evaluating such compounds would involve screening against a panel of receptors to determine their binding affinity and selectivity. Given the structural similarities to compounds with known central nervous system activity, it would be pertinent to investigate its binding to neurotransmitter receptors.

Cellular Target Engagement and Pathway Modulation in Pre-clinical Cell Models

There is no specific information regarding the cellular target engagement and pathway modulation of this compound in pre-clinical cell models. A structurally related compound, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, has been shown to exhibit anti-proliferative activity in vitro against a panel of cancer cell lines, suggesting engagement with cellular pathways involved in cell growth and proliferation. nih.gov

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

Structure-activity relationship (SAR) studies on various series of carbamates have provided insights into the structural requirements for potent cholinesterase inhibition. The nature of the substituent on the N-phenyl ring plays a crucial role in determining the inhibitory potency and selectivity towards AChE or BChE.

For instance, in a series of N-(substituted phenyl)carbamates, the position and nature of the substituent on the phenyl ring significantly influenced the inhibitory activity. The presence of an acetyl group at the meta-position, as in this compound, would likely impact the electronic distribution and steric bulk of the N-phenyl ring, thereby affecting its interaction with the active site of the cholinesterases. The acetyl group, being an electron-withdrawing group, could influence the reactivity of the carbamate moiety. Its position at the meta-position would have a different electronic effect compared to ortho- or para-substituents.

Information regarding the antimicrobial or antiproliferative activities of the specific chemical compound “this compound” is not available in the provided search results.

Extensive searches for the biological activities of "this compound" did not yield any specific data on its antimicrobial or antiproliferative effects. The available research focuses on related but structurally distinct compounds.

For instance, studies have been conducted on various derivatives of phenyl carbamates, but these investigations are primarily centered on their potential as enzyme inhibitors, such as butyrylcholinesterase inhibitors for Alzheimer's disease. researchgate.net Research into compounds with an N-acetylphenyl group, such as N-(4-acetylphenyl)-2-chloroacetamide, has shown some antimicrobial and antioxidant properties, but this is a different molecule from the requested carbamate. researchgate.net

Similarly, while the antimicrobial activities of other related structures like 3-(2-bromoacetyl)phenyl benzoate (B1203000) dithiocarbamate (B8719985) derivatives and the antifungal properties of various N-aryl carbamates have been explored, this information is not directly applicable to this compound. researchgate.netmdpi.com

Therefore, due to the lack of specific research data on the antimicrobial and antiproliferative activities of this compound, the requested article with the specified outline and data tables cannot be generated.

Pre Clinical Adme Absorption, Distribution, Metabolism, Excretion Studies in in Vitro and in Vivo Models

In Vitro Metabolic Stability and Metabolite Identification (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be metabolized in the body. nih.govif-pan.krakow.plnuvisan.com These assays typically utilize liver microsomes or hepatocytes from various species, including humans, to estimate the intrinsic clearance of a compound. nuvisan.combioivt.com Liver microsomes contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450s, making them suitable for assessing oxidative metabolism. bioivt.com Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes, providing a more comprehensive view of cellular metabolism. bioivt.com

The metabolic stability of a compound is determined by incubating it with liver microsomes or hepatocytes and monitoring its disappearance over time. nuvisan.com The results are often expressed as the half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pl Compounds with high metabolic stability are more likely to have favorable pharmacokinetic profiles in vivo.

Metabolite identification is performed in parallel to understand the metabolic pathways of a new chemical entity. eurofinsdiscovery.combioivt.com Following incubation with microsomes or hepatocytes, the samples are analyzed using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the structures of the metabolites. nih.gov Common metabolic transformations for carbamate-containing compounds include hydroxylation and hydrolysis of the carbamate (B1207046) linkage. For instance, studies with the carbamate drug felbamate in rat liver microsomes identified p-hydroxy and 2-hydroxy metabolites as the primary products. nih.gov

Table 1: Representative In Vitro Metabolic Data for a Carbamate Analog (Felbamate) in Rat Liver Microsomes

ParameterValueReference
Metabolites Identifiedp-hydroxyfelbamate, 2-hydroxyfelbamate nih.gov
% of Drug Metabolized (60 min)10% (untreated microsomes) nih.gov
% of Drug Metabolized (60 min)21% (phenobarbital-treated microsomes) nih.gov

Membrane Permeability and Transport Assays (e.g., PAMPA, Caco-2 cell models)

Membrane permeability is a critical determinant of a drug's oral absorption. Two common in vitro models to assess this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell model.

The PAMPA model evaluates a compound's passive diffusion across an artificial lipid membrane. nih.govevotec.comfrontiersin.orgwikipedia.org This high-throughput assay is useful for predicting passive, transcellular permeability. evotec.com However, it does not account for active transport or paracellular pathways. evotec.com

The Caco-2 cell model utilizes a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. nih.govyoutube.com This model can assess both passive diffusion and active transport processes, including efflux and uptake, as well as paracellular transport. nih.govyoutube.com The apparent permeability coefficient (Papp) is the standard measure derived from these assays. nih.gov

Table 2: Representative Permeability Data for Marketed Drugs

CompoundAssay TypeApparent Permeability (Papp) (10⁻⁶ cm/s)ClassificationReference
CaffeineCaco-2~50High researchgate.net
PropranololCaco-225.5High nih.gov
AtenololCaco-20.4Low nih.gov
VerapamilPAMPA13.9High nih.gov

Plasma Protein Binding Characteristics in Pre-clinical Species

Plasma protein binding (PPB) significantly influences a drug's distribution and clearance. wikipedia.org Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org The extent of binding to plasma proteins, primarily albumin for acidic and neutral drugs, can affect the drug's half-life and potential for drug-drug interactions. wikipedia.org

The determination of the percentage of a compound bound to plasma proteins is a routine in vitro assay in pre-clinical development. Common methods for measuring PPB include equilibrium dialysis, ultrafiltration, and ultracentrifugation. These studies are conducted using plasma from various species, including humans, to assess inter-species differences. For the carbamate-containing drug felbamate, plasma protein binding was found to be in the range of 22.4-35.9% across rats, rabbits, and dogs. nih.gov

Table 3: Representative Plasma Protein Binding Data for a Carbamate Analog (Felbamate)

SpeciesPlasma Protein Binding (%)Reference
Rat22.4 - 35.9 nih.gov
Rabbit22.4 - 35.9 nih.gov
Dog22.4 - 35.9 nih.gov

Pharmacokinetic Profiling in Animal Models (e.g., Rodent Absorption, Distribution, Excretion)

In vivo pharmacokinetic studies in animal models, such as rodents, are essential to understand the ADME properties of a compound in a whole organism. wuxiapptec.com These studies involve administering the compound through various routes (e.g., intravenous and oral) and collecting biological samples (e.g., blood, urine, feces) over time to measure the concentration of the parent drug and its metabolites. wuxiapptec.com

Key pharmacokinetic parameters determined from these studies include:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

t½: Elimination half-life.

AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.

Bioavailability: The fraction of an orally administered dose that reaches systemic circulation.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

For example, pharmacokinetic studies of the carbamate felbamate in rats, rabbits, and dogs showed complete oral absorption. nih.gov The plasma elimination half-life was dose-dependent and ranged from 2 to 16.7 hours in rats. nih.gov The majority of the drug was eliminated in the urine (58-87.7%). nih.gov

Table 4: Representative Pharmacokinetic Parameters for a Carbamate Analog (Felbamate) in Rodents (Rats)

ParameterValueReference
Oral AbsorptionComplete nih.gov
Tmax1 - 8 hours nih.gov
Plasma Elimination Half-life (t½)2 - 16.7 hours (dose-dependent) nih.gov
Primary Route of ExcretionUrine (58 - 87.7%) nih.gov
Volume of Distribution131% of body weight nih.gov
Plasma Clearance327 ml/h/kg nih.gov

Potential Research Applications and Future Directions

Development as Chemical Probes and Tools for Biological Research

Chemical probes are essential for dissecting complex biological processes. Phenyl N-(3-acetylphenyl)carbamate and its analogs hold promise in this area. For instance, the discovery of potent and selective inhibitors for enzymes like PRDM9, a histone methyltransferase, highlights the utility of small molecules in creating chemical probes to study specific biological targets. nih.gov These probes can help in understanding the roles of such enzymes in both normal physiological functions and disease states. nih.gov The development of such tools is a critical step in drug discovery and molecular biology research. nih.gov

Carbamates, as a class of compounds, are recognized for their ability to interact with various enzymes. nih.govacs.org This characteristic makes them suitable for development into chemical probes to investigate enzyme function and activity.

Application as Lead Compounds for Target-Specific Modulators in Pre-clinical Discovery

The journey of a drug from concept to clinic often begins with a "lead compound"—a chemical starting point for the development of a new drug. This compound's structural framework is a promising scaffold for designing target-specific modulators. The carbamate (B1207046) group is a key structural motif found in numerous therapeutic agents and prodrugs approved by regulatory bodies like the FDA and EMA. nih.gov

Carbamates have been successfully developed as inhibitors for a range of enzymes, including fatty acid amide hydrolase (FAAH). nih.govresearchgate.net For example, cyclohexylcarbamic acid biphenyl-3-yl ester (URB524) was a notable FAAH inhibitor. researchgate.net Research into derivatives of this compound has provided insights into how modifications to the phenyl rings can influence inhibitory potency. researchgate.net This body of work demonstrates the potential of carbamate-based compounds to be optimized as highly specific and potent modulators for therapeutic targets. The 3-phenylcoumarin (B1362560) scaffold, another related structure, is also considered a "privileged scaffold" in medicinal chemistry due to its versatility in generating diverse derivatives with various biological activities. nih.gov

The following table presents examples of carbamate derivatives and their applications in pre-clinical research:

Compound ClassTargetPotential Therapeutic Area
meta-substituted phenolic N-alkyl/aryl carbamatesFatty Acid Amide Hydrolase (FAAH) nih.govPain, inflammation, anxiety nih.gov
Carbamate derivatives of vorinostatHistone Deacetylases (HDACs) nih.govCancer nih.gov
Carbamate derivatives with multifunctional scaffoldsCholinesterases nih.govAlzheimer's Disease nih.gov

Advancements in Sustainable Synthesis and Catalysis for Carbamate Derivatives

The synthesis of carbamates is a well-established area of organic chemistry. nih.govorganic-chemistry.org Traditional methods often involve reagents like phosgene (B1210022) derivatives, which can be hazardous. acs.org Consequently, there is a significant drive towards developing more sustainable and environmentally friendly synthetic routes.

A variety of methods for carbamate synthesis are summarized below:

Synthesis MethodKey Features
Traditional Methods
Hofmann RearrangementConverts primary carboxamides to carbamates. acs.org
Curtius RearrangementThermal decomposition of acyl azides to form an isocyanate intermediate. nih.govorganic-chemistry.org
Use of ChloroformatesReaction of an alcohol with phosgene, followed by reaction with an amine. acs.org
Sustainable/Green Methods
From Carbon DioxideUtilizes CO2 as a renewable C1 source with amines and alcohols. organic-chemistry.orgrsc.org
Three-Component CouplingReaction of amines, CO2, and alkyl halides in the presence of a catalyst. organic-chemistry.org
Nickel Boride CatalysisEnvironmentally benign reduction of nitriles to form protected amines. organic-chemistry.org

Integration of Multidisciplinary Approaches for Comprehensive Compound Evaluation

The comprehensive evaluation of a potential drug candidate requires a multidisciplinary approach. This involves integrating data from various fields such as computational chemistry, structural biology, and in vitro/in vivo pharmacology.

For carbamate derivatives, quantitative structure-activity relationship (QSAR) studies are valuable tools. nih.gov 3D-QSAR models, for instance, can provide statistically significant predictions of a compound's inhibitory activity and guide further design efforts. nih.gov Combining these computational models with experimental data from biological assays allows for a more complete understanding of a compound's behavior.

Furthermore, the evaluation process extends to understanding the compound's broader biological effects. This can include assessing its impact on various cellular pathways and its potential for off-target effects. nih.gov The integration of rapid detection techniques and multi-disciplinary control strategies is also crucial for the broader application and management of chemical compounds in fields like agriculture. mdpi.com

Q & A

Q. What are the established synthetic routes for phenyl N-(3-acetylphenyl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via carbamate formation between phenyl chloroformate and 3-acetylaniline derivatives. Key steps include:

  • Base Selection: Triethylamine or pyridine is often used to neutralize HCl byproducts, ensuring optimal reaction kinetics .
  • Solvent Optimization: Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to minimize hydrolysis of the carbamate intermediate .
  • Temperature Control: Reactions are typically conducted at 0–5°C during reagent mixing to prevent side reactions, followed by gradual warming to room temperature .
    Yield and purity depend on stoichiometric ratios (e.g., 1.1:1 excess of phenyl chloroformate) and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 7.3–8.1 ppm (aromatic protons), δ 2.5 ppm (acetyl CH₃), and δ 10.1 ppm (carbamate NH) confirm structural integrity .
    • ¹³C NMR: Signals near δ 168–170 ppm (carbamate carbonyl) and δ 200–205 ppm (acetyl carbonyl) validate functional groups .
  • Infrared (IR) Spectroscopy: Absorbance at ~3300 cm⁻¹ (N–H stretch) and ~1700 cm⁻¹ (C=O stretch) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% typical) .

Q. What physicochemical properties of this compound are most relevant to its handling in laboratory settings?

Methodological Answer:

  • Solubility: Limited water solubility (<0.1 mg/mL); dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane) .
  • Stability: Hydrolytically sensitive under acidic/basic conditions; store at –20°C in inert atmospheres to prevent degradation .
  • Melting Point: Expected range 120–140°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD):
    • Use SHELXL for refinement to resolve ambiguities in bond angles and torsional conformations .
    • ORTEP-3 software visualizes thermal ellipsoids and validates hydrogen-bonding networks (e.g., carbamate NH⋯O interactions) .
  • Validation Tools: PLATON (ADDSYM) checks for missed symmetry, while structure-factor analysis in Olex2 identifies disorder .
  • Case Study: Discrepancies in acetyl group orientation can arise from twinning; iterative refinement with SHELXD improves accuracy .

Q. What computational approaches are used to predict the bioactivity of this compound?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., acetylcholinesterase). Parameters:
    • Grid box centered on active site (coordinates from PDB: 4EY7).
    • Lamarckian genetic algorithm for conformational sampling .
  • QSAR Modeling:
    • Descriptors (logP, polar surface area) derived from Gaussian09 optimize predictive models for cytotoxicity .
    • Cross-validation (k-fold) ensures robustness against overfitting .

Q. How do structural modifications at the 3-acetylphenyl group alter biological activity?

Methodological Answer:

  • Comparative Analysis:

    Derivative Substituent Bioactivity Trend Reference
    This compoundAcetylModerate enzyme inhibition
    Phenyl N-(3-nitrobenzoyl)carbamateNitroEnhanced cytotoxicity
    Phenyl N-(3-hydroxypropyl)carbamateHydroxypropylReduced logP, improved solubility
  • Mechanistic Insight: Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing covalent binding to serine hydrolases .

Q. What strategies mitigate instability of this compound in aqueous buffers during biological assays?

Methodological Answer:

  • Buffer Selection: Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to reduce hydrolysis .
  • Stabilizers: Add 1% DMSO or cyclodextrin derivatives to encapsulate the carbamate group .
  • Kinetic Monitoring: LC-MS tracks degradation products (e.g., 3-acetylaniline) over 24-hour incubations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.